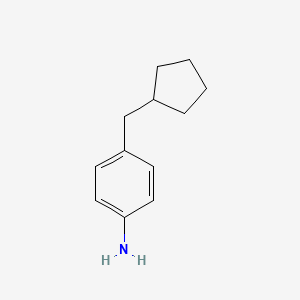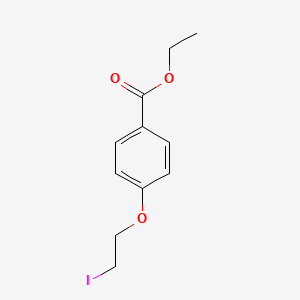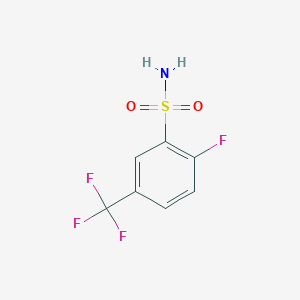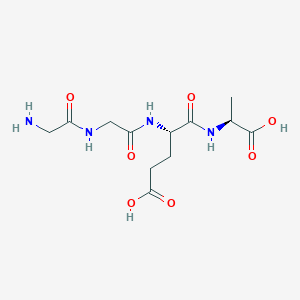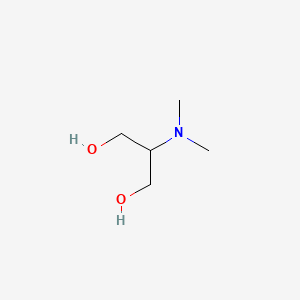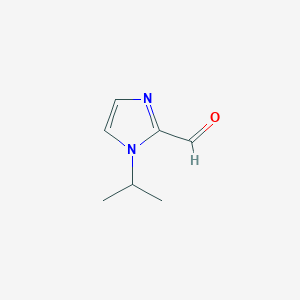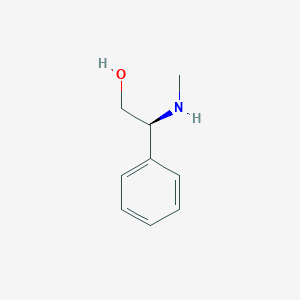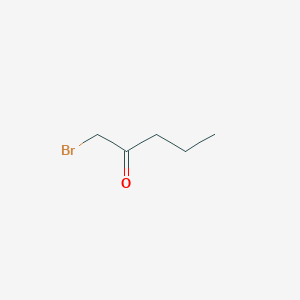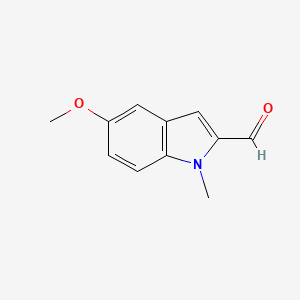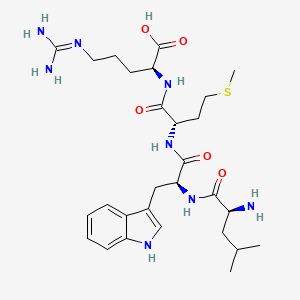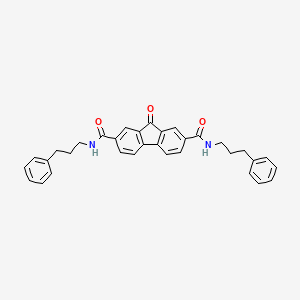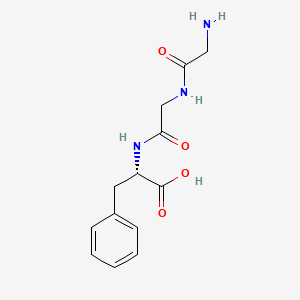
H-Gly-Gly-Phe-OH
Übersicht
Beschreibung
Gly-Gly-Phe is a tripeptide composed of glycine, glycine and L-phenylalanine residues joined in sequence. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Nanomedizin und Wirkstoffabgabe
Das Phe-Phe-Motiv, das Teil der Gly-Gly-Phe-Verbindung ist, wird in der Nanomedizin zur Selbstassemblierung kurzer Peptide zu Nanostrukturen und Hydrogelen verwendet . Diese Strukturen sind aufgrund ihrer Biokompatibilität und ihrer Fähigkeit, Wirkstoffe in kontrollierter Weise einzukapseln und freizusetzen, besonders nützlich in Wirkstoffabgabesystemen. Die selbstassemblierten Nanostrukturen können so konzipiert werden, dass sie bestimmte Zellen oder Gewebe ansteuern, wodurch die Wirksamkeit therapeutischer Mittel verbessert wird.
Biomaterialien für die Gewebekonstruktion
Auf Gly-Gly-Phe basierende Peptide können Hydrogele bilden, die als Gerüste in der Gewebekonstruktion dienen . Diese Hydrogele bieten eine dreidimensionale Matrix, die die Zellanhaftung, -proliferation und -differenzierung unterstützt. Die Biokompatibilität dieser Materialien macht sie ideal für die Herstellung von Gewebekonstrukten, die in der regenerativen Medizin eingesetzt werden können.
Antioxidative Aktivität
Peptide, die die Gly-Gly-Phe-Sequenz enthalten, haben antioxidative Eigenschaften gezeigt, die bei der Vorbeugung oxidativer Stress-bedingter Krankheiten von Vorteil sind . Diese Peptide können freie Radikale abfangen und Metallionen chelatisieren und so Zellen vor Schäden schützen. Diese antioxidative Aktivität ist bei der Entwicklung von Nutraceutika und funktionellen Lebensmitteln wertvoll.
Studien zur Peptid-Selbstassemblierung
Die Gly-Gly-Phe-Verbindung ist ein Modellsystem zur Untersuchung der Mechanismen der Peptid-Selbstassemblierung . Das Verständnis, wie sich Peptide zu geordneten Strukturen selbst zusammenlagern, ist entscheidend für die Entwicklung neuer Biomaterialien und für die Gewinnung von Erkenntnissen über die Bildung von Amyloidfibrillen, die mit Krankheiten wie Alzheimer verbunden sind.
Diagnosewerkzeuge
Die einzigartigen physikalisch-chemischen Eigenschaften von Gly-Gly-Phe-basierten Nanostrukturen können bei der Entwicklung von Diagnosewerkzeugen genutzt werden . Diese Strukturen können mit Bildgebungsmitteln oder Sonden funktionalisiert werden, die eine frühzeitige Erkennung von Krankheiten durch verschiedene bildgebende Verfahren ermöglichen.
Therapeutische Paradigmen
Die selbstassemblierenden Eigenschaften von Gly-Gly-Phe-Peptiden eröffnen neue therapeutische Paradigmen . So können sie beispielsweise zur Herstellung von Nanocarriern für die Gentherapie oder als Teil von Immuntherapie-Strategien verwendet werden, bei denen sie dazu beitragen können, Immunantworten zu modulieren.
Wirkmechanismus
Target of Action
H-Gly-Gly-Phe-OH, also known as Gly-Gly-Phe or (S)-2-(2-(2-Aminoacetamido)acetamido)-3-phenylpropanoic acid, is a tripeptide linker that may be used in the creation of antibody-drug conjugates (ADCs) . The primary targets of this compound are the antibodies that are specific to certain antigens present on the surface of cells .
Mode of Action
The N-terminal of the glycine tripeptide in this compound is free to perform a variety of reactions such as couplings with carboxylic acids or N-hydroxysuccinimide (NHS) esters . This allows the compound to bind to the antibodies, forming an ADC. The ADC can then specifically target cells that express the antigen recognized by the antibody, delivering the drug directly to these cells .
Biochemical Pathways
It is known that the compound can self-assemble into hydrogels . These hydrogels have potential applications in biomedical fields such as drug delivery and tissue engineering .
Pharmacokinetics
As a peptide, it is expected to have good bioavailability due to its small size and simple synthesis method .
Result of Action
The result of the action of this compound is the formation of ADCs that can deliver drugs directly to specific cells . This targeted delivery can increase the efficacy of the drug and reduce side effects by minimizing exposure to non-target cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the self-assembly of the compound into hydrogels . Additionally, the presence of other molecules, such as carboxylic acids or NHS esters, can influence the compound’s ability to form ADCs .
Eigenschaften
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c14-7-11(17)15-8-12(18)16-10(13(19)20)6-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,15,17)(H,16,18)(H,19,20)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJAOGBVWCYGHZ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308519 | |
| Record name | Glycylglycyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6234-26-0 | |
| Record name | Glycylglycyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6234-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanine, N-(N-glycylglycyl)-3-phenyl-, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006234260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycylglycyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Gly-Gly-Phe?
A1: The molecular formula of Gly-Gly-Phe is C12H15N3O4. Its molecular weight is 265.26 g/mol.
Q2: Is there any spectroscopic data available for Gly-Gly-Phe?
A2: Yes, several studies utilize spectroscopic techniques for structural analysis. [] For example, NMR spectroscopy has been extensively employed to study the conformation of Gly-Gly-Phe and its derivatives, particularly in the context of enkephalin analogs. []
Q3: What is the significance of the Gly-Gly-Phe sequence in opioid peptides?
A3: The Gly-Gly-Phe sequence is a key structural motif found in numerous opioid peptides, including enkephalins. [, , , , ] This tripeptide sequence is crucial for binding to opioid receptors. []
Q4: How do modifications to the Gly-Gly-Phe sequence affect opioid activity?
A4: Modifications to this sequence, such as N-terminal extensions, C-terminal extensions, and cyclization, significantly influence the activity, potency, and selectivity of enkephalin analogs for different opioid receptor subtypes (mu, delta, kappa). [, , ]
Q5: Why is the tyrosine residue preceding the Gly-Gly-Phe sequence in enkephalins considered important?
A6: The N-terminal tyrosine residue in enkephalins is essential for opioid activity. [, , ] Removing it or modifying it significantly diminishes the peptide's ability to bind to opioid receptors and elicit a biological response. [, , ]
Q6: Are there any studies investigating the effect of carbohydrate conjugation to the Gly-Gly-Phe sequence in enkephalins?
A7: Yes, researchers have synthesized O-glucopeptides by attaching a glucose molecule to the tyrosine residue of enkephalin analogs containing the Gly-Gly-Phe sequence. [] This modification was found to influence the biological activity and potentially the conformation of these opioid peptides. []
Q7: Does Gly-Gly-Phe itself bind to opioid receptors?
A8: While Gly-Gly-Phe is a crucial component of enkephalins that bind to opioid receptors, the tripeptide alone has a significantly lower affinity for these receptors compared to the full pentapeptide sequence. [, , , ]
Q8: How do enkephalins containing the Gly-Gly-Phe sequence interact with opioid receptors?
A9: Enkephalins, containing the Gly-Gly-Phe sequence, bind to opioid receptors on cell surfaces, primarily in the central and peripheral nervous systems. [, ] This binding triggers a cascade of intracellular events, including inhibition of adenylate cyclase activity, leading to downstream effects like pain relief. [, , , ]
Q9: What are the downstream effects of enkephalins binding to opioid receptors?
A10: Enkephalins, by binding to opioid receptors, primarily induce analgesia (pain relief). [, , , , , ] They also influence various physiological processes, including mood, stress response, and gastrointestinal motility. [, , , ]
Q10: Do enkephalins always inhibit spontaneous muscle contractions?
A11: While enkephalins are known for their inhibitory effects on muscle contractions, this is not universally true. [, ] For instance, FMRFamide (Phe-Met-Arg-Phe-NH2), a neuropeptide structurally similar to enkephalins, inhibits spontaneous contractions of the Aplysia anterior gizzard, but Met-enkephalin does not affect this activity. []
Q11: Does Gly-Gly-Phe possess any catalytic properties?
A12: Gly-Gly-Phe itself does not exhibit inherent catalytic activity. It is a substrate for enzymes like aminopeptidases and endopeptidases, which cleave peptide bonds. [, ]
Q12: What is the role of enzymes in processing peptides containing the Gly-Gly-Phe sequence?
A13: Enzymes like prohormone convertases (PC1 and PC2) and enkephalin aminopeptidases play crucial roles in processing larger precursor peptides containing the Gly-Gly-Phe sequence into active enkephalins. [, ] These enzymes exhibit specific cleavage sites, influencing the type and quantity of opioid peptides produced. [, ]
Q13: Can you elaborate on the proteolytic processing of proenkephalin?
A14: The proenkephalin precursor, containing multiple copies of the Gly-Gly-Phe sequence, undergoes a series of enzymatic cleavages by prohormone convertases (PC1 and PC2) to generate various enkephalin peptides. [] Research suggests that PC2 plays a more significant role than PC1 in the final steps of generating mature, active enkephalins. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


